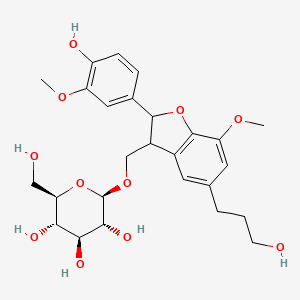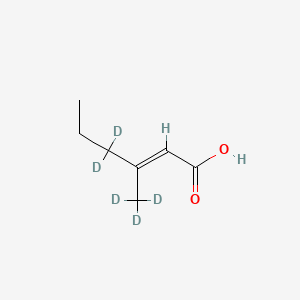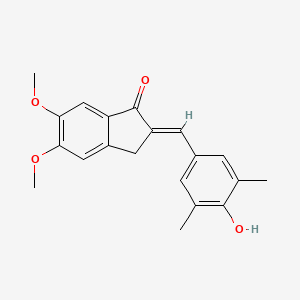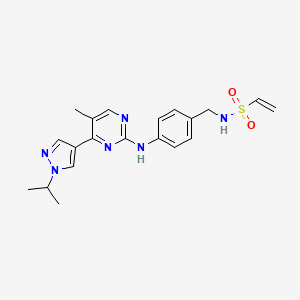
Jak2-IN-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Jak2-IN-9 is a potent and selective inhibitor of Janus kinase 2 (JAK2), a member of the Janus kinase family of enzymes. These enzymes play a crucial role in the JAK/STAT signaling pathway, which is involved in various cellular processes such as cell growth, differentiation, and immune response. Dysregulation of JAK2 has been implicated in several diseases, including myeloproliferative neoplasms and other hematological disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Jak2-IN-9 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of photoredox catalysis to facilitate the coupling of N-methylmorpholine with an unfunctionalized pyridazine . This method provides good yield and selectivity, and the product can be isolated via crystallization. Another approach employs a vanadium-catalyzed addition of N-methylmorpholine-N-oxide, which offers greater scalability and improved yield .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Jak2-IN-9 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include N-methylmorpholine, vanadium catalysts, and photoredox catalysts. Reaction conditions often involve controlled temperatures, specific solvents, and irradiation with light for photoredox reactions .
Major Products Formed: The major products formed from these reactions include functionalized pyridazine derivatives, which are key intermediates in the synthesis of this compound. These intermediates can be further modified to enhance the compound’s selectivity and potency .
Wissenschaftliche Forschungsanwendungen
Jak2-IN-9 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the JAK/STAT signaling pathway and its role in various cellular processes . In biology, this compound is employed to investigate the effects of JAK2 inhibition on cell growth, differentiation, and immune response . In medicine, it has shown promise in the treatment of myeloproliferative neoplasms and other hematological disorders . Additionally, this compound is used in the development of new therapeutic agents targeting JAK2 .
Wirkmechanismus
Jak2-IN-9 exerts its effects by selectively inhibiting the activity of JAK2. It binds to the kinase domain of JAK2, preventing the phosphorylation of downstream signaling molecules in the JAK/STAT pathway . This inhibition disrupts the signaling cascade, leading to reduced cell proliferation and survival in diseases characterized by JAK2 dysregulation . The molecular targets of this compound include the ATP-binding site of JAK2, which is essential for its kinase activity .
Vergleich Mit ähnlichen Verbindungen
Jak2-IN-9 is unique in its high selectivity and potency for JAK2 compared to other JAK inhibitors. Similar compounds include ruxolitinib, fedratinib, and baricitinib, which also target JAK2 but may have different selectivity profiles and clinical applications . For example, ruxolitinib is approved for the treatment of myelofibrosis and polycythemia vera, while baricitinib is used for rheumatoid arthritis . This compound’s distinct chemical structure and binding mode contribute to its unique pharmacological properties .
Eigenschaften
Molekularformel |
C20H24N6O2S |
|---|---|
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
N-[[4-[[5-methyl-4-(1-propan-2-ylpyrazol-4-yl)pyrimidin-2-yl]amino]phenyl]methyl]ethenesulfonamide |
InChI |
InChI=1S/C20H24N6O2S/c1-5-29(27,28)23-11-16-6-8-18(9-7-16)24-20-21-10-15(4)19(25-20)17-12-22-26(13-17)14(2)3/h5-10,12-14,23H,1,11H2,2-4H3,(H,21,24,25) |
InChI-Schlüssel |
TWDAYUKEAHMUJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(N=C1C2=CN(N=C2)C(C)C)NC3=CC=C(C=C3)CNS(=O)(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip]](/img/structure/B12378137.png)
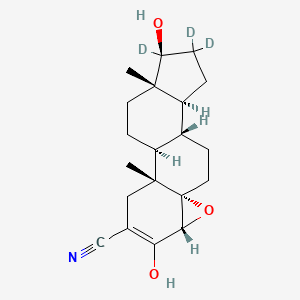

![acetamide;2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate](/img/structure/B12378153.png)
![2-oxidanyl-~{N}-[2,3,5,6-tetrakis(fluoranyl)-4-phenyl-phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B12378160.png)


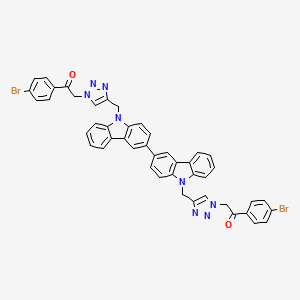
![(2S,4R)-1-[(2S)-2-[5-[4-[[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-yl]amino]methyl]phenyl]pent-4-ynoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12378197.png)
